Home > Products > Screening Compounds P22927 > 3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide
3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide -

3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide

Catalog Number: EVT-4795458
CAS Number:
Molecular Formula: C19H15Cl3N2O2S
Molecular Weight: 441.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide (BT2) is a synthetic, small-molecule compound identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] This compound is not naturally occurring and belongs to the class of benzothiophene carboxylate derivatives. [] It plays a significant role in research related to metabolic diseases where elevated branched-chain amino acid (BCAA) concentrations are implicated. [] BT2 has shown promising results in preclinical studies for potentially treating conditions like maple syrup urine disease, obesity, and type 2 diabetes. []

Mechanism of Action

3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide (BT2) acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] It binds to a specific site in BDK, similar to other known allosteric inhibitors like (S)-α-cholorophenylproprionate. [] This binding induces structural changes in the N-terminal domain of BDK, causing it to dissociate from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [] This dissociation leads to the accelerated degradation of the released BDK, ultimately increasing residual BCKDC activity. [] By increasing BCKDC activity, BT2 enhances BCAA oxidation, resulting in lower plasma BCAA levels. []

Applications

The primary application of 3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide (BT2) in scientific research is as a tool to investigate the effects of BDK inhibition on BCAA metabolism and its potential for treating metabolic diseases associated with elevated BCAA levels. []

  • Maple Syrup Urine Disease (MSUD): In MSUD, defective BCKDC activity leads to a buildup of BCAAs. BT2 has shown promise in preclinical studies for treating MSUD by increasing residual BCKDC activity and lowering plasma BCAA concentrations. [] It has been demonstrated to increase BCKDC activity in cultured cells and primary hepatocytes from MSUD patients and a mouse model of the disease. []
  • Obesity and Type 2 Diabetes: Elevated BCAA levels are associated with obesity and type 2 diabetes. BT2's ability to enhance BCAA oxidation and reduce plasma BCAA levels suggests potential for therapeutic intervention in these conditions. [] Preclinical studies in wild-type mice demonstrated near-complete BCKDC dephosphorylation and maximal activation in multiple organs (heart, muscle, kidneys, and liver) after BT2 administration, leading to reduced plasma BCAA concentrations. []
Future Directions
  • Exploring alternative formulations and delivery methods: Research on BT2 prodrugs, like N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), and different routes of administration could further enhance its therapeutic potential. []

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)

Compound Description: 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor with an IC50 value of 3.19 μM. [] BT2 binds to the same site in BDK as other known allosteric BDK inhibitors, including (S)-α-cholorophenylproprionate ((S)-CPP). [] BT2 exhibits excellent pharmacokinetics (terminal T½ = 730 min) and metabolic stability (no degradation in 240 min), which are significantly better than those of (S)-CPP. [] It effectively increases residual BCKDC activity in cultured cells and primary hepatocytes from patients and a mouse model of maple syrup urine disease. [] Administration of BT2 at 20 mg/kg/day to wild-type mice for 1 week leads to nearly complete dephosphorylation and maximal activation of BCKDC in heart, muscle, kidneys, and liver with reduction in plasma branched-chain amino acid concentrations. []

3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F)

Compound Description: 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) is an analog of BT2. [] Like BT2, BT2F is a branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor and significantly increases residual BCKDC activity in cultured cells and primary hepatocytes from patients and a mouse model of maple syrup urine disease. []

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3)

Compound Description: N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) is a prodrug of BT2. [] It significantly increases residual BCKDC activity in cultured cells and primary hepatocytes from patients and a mouse model of maple syrup urine disease. []

Properties

Product Name

3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide

IUPAC Name

3,6-dichloro-N-(3-chloro-4-morpholin-4-ylphenyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C19H15Cl3N2O2S

Molecular Weight

441.8 g/mol

InChI

InChI=1S/C19H15Cl3N2O2S/c20-11-1-3-13-16(9-11)27-18(17(13)22)19(25)23-12-2-4-15(14(21)10-12)24-5-7-26-8-6-24/h1-4,9-10H,5-8H2,(H,23,25)

InChI Key

ZIRTXCDNTOPQHT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.